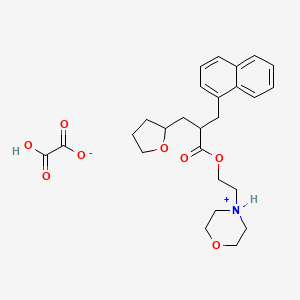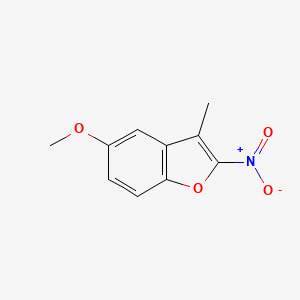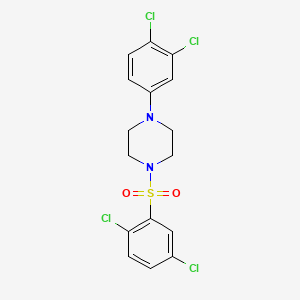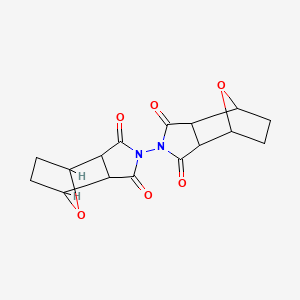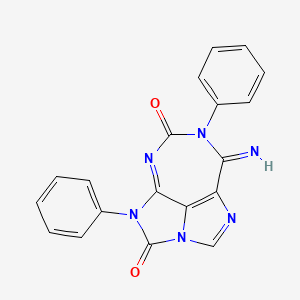
8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” typically involves multi-step organic reactions. Common starting materials might include aromatic amines and diketones. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could convert the imino group to an amine group.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Medicine
The compound might exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Azulene Derivatives: Compounds with similar azulene structures.
Imino Compounds: Molecules containing imino groups.
Diphenyl Compounds: Compounds with diphenyl groups.
Uniqueness
What sets “8-Imino-4,7-diphenyl-7,8-dihydro-3H-1,2a,4,5,7-pentaazacyclopenta(cd)azulene-3,6(4H)-dione” apart is its unique combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
Properties
CAS No. |
84996-82-7 |
|---|---|
Molecular Formula |
C19H12N6O2 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
11-imino-6,10-diphenyl-2,4,6,8,10-pentazatricyclo[5.4.1.04,12]dodeca-1(12),2,7-triene-5,9-dione |
InChI |
InChI=1S/C19H12N6O2/c20-16-14-15-17(22-18(26)24(16)12-7-3-1-4-8-12)25(13-9-5-2-6-10-13)19(27)23(15)11-21-14/h1-11,20H |
InChI Key |
VMNIDIPUQIDOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=N)C3=C4C(=NC2=O)N(C(=O)N4C=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



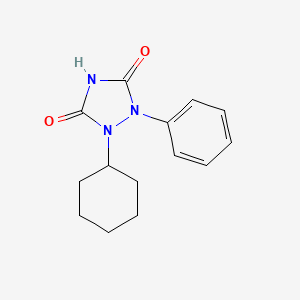

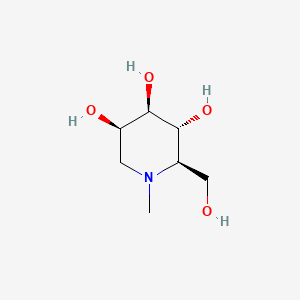

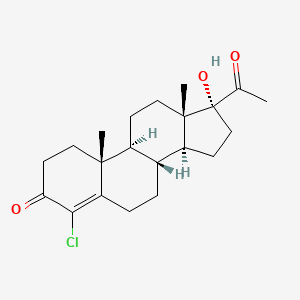
![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)
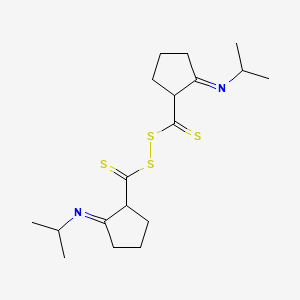

![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
